molecular formula C10H9F2NO B1393325 4-Ethoxy-2,3-difluorophenylacetonitrile CAS No. 1017779-59-7

4-Ethoxy-2,3-difluorophenylacetonitrile

Cat. No. B1393325
CAS RN: 1017779-59-7
M. Wt: 197.18 g/mol
InChI Key: CXMTYFTVYCXDOC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2,3-difluorophenylacetonitrile” consists of a phenyl ring with two fluorine atoms and an ethoxy group attached to it, along with an acetonitrile group .


Physical And Chemical Properties Analysis

The molecular weight of “4-Ethoxy-2,3-difluorophenylacetonitrile” is 197.18 g/mol. Further physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Analytical Methodologies

  • Detection Limits in Mass Spectrometry : A study by Ayorinde and Elhilo (1999) explored the detection limits of nonylphenol ethoxylates using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, a method potentially applicable to 4-Ethoxy-2,3-difluorophenylacetonitrile analysis (Ayorinde & Elhilo, 1999).

Synthesis and Characterization

  • Intermediate for Liquid Crystals : Tong Bin (2013) synthesized 4-Ethoxy-2,3-difluoroacetophenone, a compound related to 4-Ethoxy-2,3-difluorophenylacetonitrile, highlighting its use as an intermediate for liquid crystals. This demonstrates the potential of 4-Ethoxy-2,3-difluorophenylacetonitrile in materials science (Tong Bin, 2013).

Catalysis and Organic Synthesis

  • Catalytic Activity in Oxidation Reactions : Research by Saka et al. (2016) on substituted Co(II) and Fe(II) phthalocyanines, which have structural similarities to 4-Ethoxy-2,3-difluorophenylacetonitrile, showed significant catalytic activity in oxidation reactions. This suggests potential catalytic applications for 4-Ethoxy-2,3-difluorophenylacetonitrile (Saka, Uzun, & Caglar, 2016).

Chemical Reactions and Interactions

  • Reactions with C-Nucleophiles : Gorbunova, Gerus, and Kukhar (1993) explored the reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a compound structurally similar to 4-Ethoxy-2,3-difluorophenylacetonitrile, with various C-nucleophiles. This indicates potential reactivity profiles for 4-Ethoxy-2,3-difluorophenylacetonitrile (Gorbunova, Gerus, & Kukhar, 1993).

properties

IUPAC Name

2-(4-ethoxy-2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-2-14-8-4-3-7(5-6-13)9(11)10(8)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMTYFTVYCXDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276513
Record name 4-Ethoxy-2,3-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile

CAS RN

1017779-59-7
Record name 4-Ethoxy-2,3-difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,3-difluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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